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Compound of Interest |
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Compound Name: [(Methylamino)methyl]cyclohexan-
1-amine
CAS No.: 1206679-47-1
Cat. No.: B1419079

Get Quote

\ J

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the bifunctional molecule 4-[(Methylamino)methyl]cyclohexan-1-amine. Designed for
researchers, scientists, and professionals in drug development, this document synthesizes
predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). Due to the limited availability of published experimental spectra for this
specific compound, this guide leverages established spectroscopic principles and data from
analogous structures to provide a robust analytical framework.

Introduction to 4-[(Methylamino)methyl]cyclohexan-
1-amine

4-[(Methylamino)methyl]cyclohexan-1-amine is a diamine featuring a primary amine and a
secondary amine attached to a cyclohexane ring via a methylene bridge. This structure
presents a unique combination of functional groups that are of interest in various chemical and
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pharmaceutical applications. Accurate spectroscopic characterization is paramount for its
identification, purity assessment, and structural elucidation in research and development
settings. This guide provides the foundational spectroscopic knowledge for scientists working

with this and structurally related compounds.

Predicted *H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for elucidating
the structure of organic molecules by providing information about the chemical environment of
hydrogen atoms. The predicted *H NMR spectrum of 4-[(Methylamino)methyl]cyclohexan-1-
amine in a suitable solvent like CDCls would exhibit distinct signals corresponding to the
different proton environments in the molecule.

Key Predicted *H NMR Signals:
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

Cyclohexyl CH
(axial &

equatorial)

1.0-20

Multiplet

9H

The methylene
protons of the
cyclohexane ring
will appear as a
complex multiplet
in the aliphatic

region.

-CH-NH2

25-3.0

Multiplet

1H

The proton on
the carbon
bearing the
primary amine is
deshielded and
will appear as a

multiplet.

-CH2-NH-

23-26

Doublet

2H

The methylene
protons adjacent
to the secondary
amine will be a
doublet due to
coupling with the
N-H proton.

-NH2

1.0 - 2.0 (broad)

Singlet (broad)

2H

The protons of
the primary
amine often
appear as a
broad singlet and
can exchange
with D20.

-NH-CHs

1.5 - 2.5 (broad)

Singlet (broad)

1H

The proton of the
secondary amine
will also be a

broad singlet and
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can exchange
with D20.

The methyl
protons attached
to the nitrogen
-N-CHs 22-25 Singlet 3H typically appear
as a sharp
singlet in this
region.[1][2]

Experimental Protocol for tH NMR Spectroscopy:

e Sample Preparation: Dissolve approximately 5-10 mg of 4-
[(Methylamino)methyl]cyclohexan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g.,
CDClIs, D20, or DMSO-de) in a standard 5 mm NMR tube.

e Instrument Setup:

[¢]

Use a 400 MHz or higher field NMR spectrometer.

o

Tune and shim the probe to ensure a homogeneous magnetic field.

o

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o

Use a standard pulse sequence (e.g., zg30).
o Data Acquisition:

o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically
16 or 32 scans).

o Set the relaxation delay (d1) to at least 1 second.
» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CHCIs at 7.26 ppm).

o Integrate the signals to determine the relative number of protons.
Data Acquisition and Processing Workflow:
Caption: Workflow for acquiring and processing *H NMR data.

Predicted **C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. The predicted *3C NMR spectrum of 4-
[(Methylamino)methyl]cyclohexan-1-amine will show distinct signals for each unique carbon

atom.

Key Predicted 3C NMR Signals:
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Carbon Assignment

Predicted Chemical Shift (9,
ppm)

Rationale

Cyclohexyl C1 (-CH-NH2)

45 - 55

The carbon atom bonded to
the primary amine is
significantly deshielded.

Cyclohexyl C4 (-CH-CH3-)

35-45

The quaternary carbon of the
cyclohexane ring will be in this

range.

Other Cyclohexyl CHz

25-35

The remaining methylene
carbons of the cyclohexane

ring.

-CHz2-NH-

50 - 60

The methylene carbon
adjacent to the secondary

amine is deshielded.

-N-CHs

30 - 40

The methyl carbon attached to

the nitrogen.

Experimental Protocol for 3C NMR Spectroscopy:

o Sample Preparation: Prepare a more concentrated sample than for tH NMR, typically 20-50

mg in 0.5-0.7 mL of a deuterated solvent.

¢ Instrument Setup:

o Use a spectrometer with a broadband probe.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon

signals.

o Data Acquisition:
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o Acquire a larger number of scans compared to *H NMR (e.g., 1024 or more) due to the
low natural abundance of 13C.

o Use a longer relaxation delay (d1) of 2-5 seconds.
» Data Processing:

o Process the data similarly to *H NMR (Fourier transform, phasing, and calibration).

o Calibrate the chemical shift scale using the solvent peak (e.g., CDCls at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on the absorption of infrared radiation. The IR spectrum of 4-
[(Methylamino)methyl]cyclohexan-1-amine will show characteristic absorption bands for its
primary and secondary amine groups, as well as C-H and C-N bonds.

Key Predicted IR Absorption Bands:
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Functional Group

Predicted

Intensity Description
Wavenumber (cm~?)

N-H Stretch (Primary

Two bands are
expected for the

symmetric and

) 3400 - 3250 Medium , .
Amine) asymmetric stretching
of the -NHz group.[1]
[21[3]
A single band is
N-H Stretch ) expected for the N-H
) 3350 - 3310 Medium-Weak
(Secondary Amine) stretch of the -NH-
group.[1][3]
Stretching vibrations
) ] of the C-H bonds in
C-H Stretch (Aliphatic) 2950 - 2850 Strong ]
the cyclohexane ring
and methyl group.[4]
N-H Bend (Primary ) Scissoring vibration of
] 1650 - 1580 Medium
Amine) the -NHz group.[3]
. i Stretching vibrations
C-N Stretch (Aliphatic )
) 1250 - 1020 Medium-Weak of the C-N bonds.[3]
Amine)
[4]
N-H Wag (Primary & Out-of-plane bending
910 - 665 Broad, Strong

Secondary Amines)

of the N-H bonds.[3]

Experimental Protocol for IR Spectroscopy (ATR):

o Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Collect a background spectrum of the clean, empty ATR crystal.
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o Data Acquisition:

o Collect the sample spectrum over the range of 4000-400 cm™1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Label the significant peaks.
IR Data Acquisition Workflow:
Caption: Workflow for acquiring and processing IR data using an ATR accessory.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a molecule.

Key Predicted Mass Spectrometric Data:

» Molecular lon (M+): The molecular weight of 4-[(Methylamino)methyl]cyclohexan-1-amine
(CsHisN2) is 142.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 142.

e Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an
even nominal molecular mass.

e Major Fragmentation Pathways:

o o-Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C
bond adjacent to the nitrogen atoms will be a dominant process.

= Loss of a propyl radical from the cyclohexane ring could lead to a fragment at m/z = 99.
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» Cleavage of the bond between the cyclohexane ring and the methylene bridge could
result in a fragment at m/z = 58 (CH2=NH-CHs) or m/z = 84 (cyclohexyl-NH2).

o Loss of NHs: A peak corresponding to the loss of ammonia (M-17) from the primary amine
may be observed.

o Loss of CH3sNHz: A peak corresponding to the loss of methylamine (M-31) from the
secondary amine side chain might be present.

Experimental Protocol for Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS).

lonization: Use Electron Impact (El) ionization at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-300).

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to
generate the mass spectrum.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data
for 4-[(Methylamino)methyl]cyclohexan-1-amine. By understanding these expected spectral
characteristics, researchers and scientists can more effectively identify and characterize this
molecule in their work. The provided experimental protocols offer a standardized approach to
data acquisition, ensuring high-quality and reproducible results. While this guide is based on
well-established spectroscopic principles and data from analogous compounds, experimental
verification is always recommended for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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